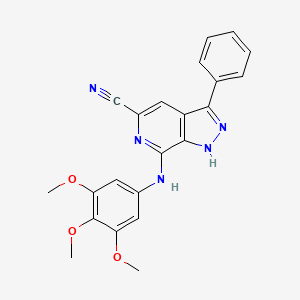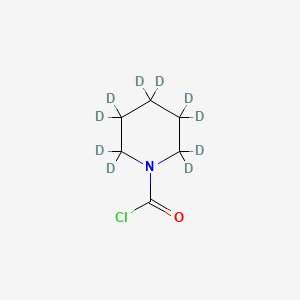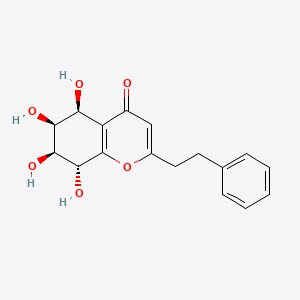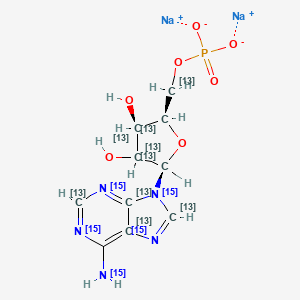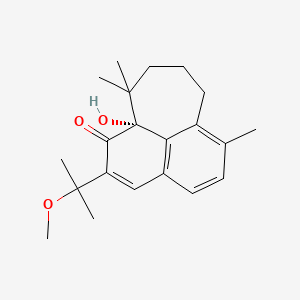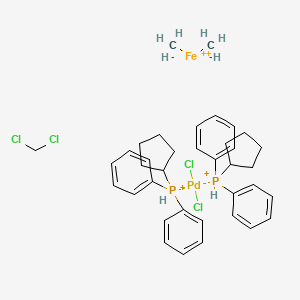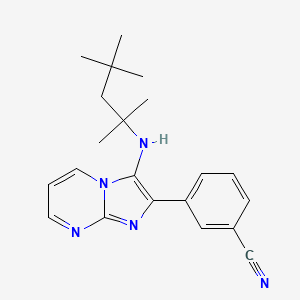
Antileishmanial agent-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial agent-25 is a compound known for its selective activity against intracellular amastigotes of the Leishmania parasite. This compound has shown promising results in inhibiting the growth of these parasites, making it a potential candidate for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-25 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antileishmanial activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction conditions: to accommodate larger volumes.
Optimization of reaction parameters: to ensure high yield and purity.
Implementation of quality control measures: to maintain consistency in the final product.
化学反応の分析
Types of Reactions: Antileishmanial agent-25 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance the compound’s stability.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
科学的研究の応用
Antileishmanial agent-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antileishmanial agents.
Biology: Investigated for its effects on the cellular and molecular mechanisms of Leishmania parasites.
Medicine: Explored as a potential therapeutic agent for the treatment of leishmaniasis.
Industry: Utilized in the development of new antileishmanial drugs and formulations.
作用機序
The mechanism of action of antileishmanial agent-25 involves:
Inhibition of key enzymes: The compound targets specific enzymes essential for the survival and replication of Leishmania parasites.
Disruption of cellular processes: It interferes with the parasite’s metabolic pathways, leading to cell death.
Molecular targets: The primary targets include enzymes involved in the biosynthesis of essential biomolecules and the maintenance of cellular homeostasis.
類似化合物との比較
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity.
Amphotericin B: A polyene antifungal used for the treatment of leishmaniasis.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness of Antileishmanial Agent-25:
Selective activity: Exhibits selective inhibition of intracellular amastigotes.
Lower toxicity: Demonstrates reduced toxicity compared to some other antileishmanial agents.
Potential for combination therapy: Can be used in combination with other drugs to enhance efficacy and reduce resistance.
特性
分子式 |
C21H25N5 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
3-[3-(2,4,4-trimethylpentan-2-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C21H25N5/c1-20(2,3)14-21(4,5)25-18-17(16-9-6-8-15(12-16)13-22)24-19-23-10-7-11-26(18)19/h6-12,25H,14H2,1-5H3 |
InChIキー |
JBKOUZWYEHBGQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



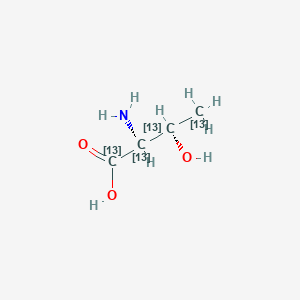
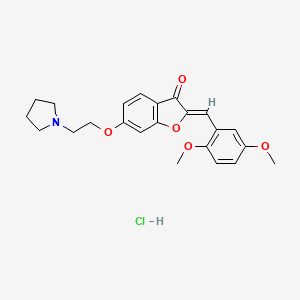
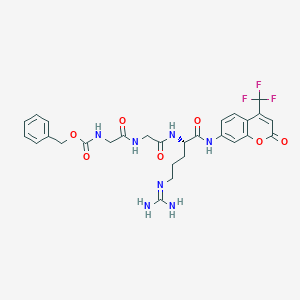

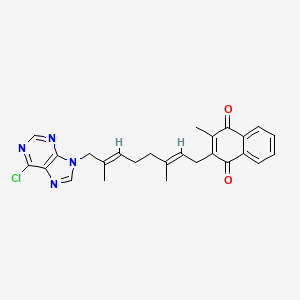
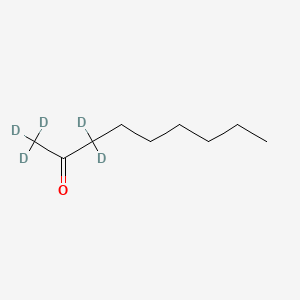
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
